Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-
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Overview
Description
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of acetamide, featuring a chloro group and a hydroxymethyl group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the reported methods for synthesizing Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- involves the reaction of 2-chloroacetamide with formaldehyde. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Starting Materials: 2-chloroacetamide and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a temperature range of 0-80°C.
Product Isolation: The product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- has several applications in scientific research:
Biology: Investigated for its potential as a formaldehyde releaser and its effects on lymph node responses.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism by which Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- exerts its effects involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to various biochemical interactions, including protein cross-linking and modulation of cellular responses . The molecular targets and pathways involved are primarily related to its role as a formaldehyde donor.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-phenylacetamide
- 2-Chloro-N,N-diethylacetamide
Uniqueness
Compared to its analogs, Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- is unique due to the presence of the hydroxymethyl group attached to a phenylethyl moiety.
Properties
IUPAC Name |
2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHWQJCNBTFLA-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94193-78-9 |
Source
|
Record name | 2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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